![molecular formula C11H9Cl2NO3 B2477301 1-(2,4-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 91064-23-2](/img/structure/B2477301.png)
1-(2,4-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(2,4-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, also known as DCOPA, is an organic compound with a wide range of applications in scientific research. It is used in a variety of experiments, from biochemical and physiological studies to drug synthesis and drug design. DCOPA has a unique structure that makes it an attractive target for researchers who are looking for new ways to create and study compounds.
Scientific Research Applications
Antibacterial and Antioxidant Activities
- Research has led to the synthesis of derivatives from related compounds, demonstrating significant antibacterial activity. For instance, Žirgulevičiūtė et al. (2015) synthesized a novel series of pyrrolidinone derivatives, revealing that certain derivatives exhibit high antibacterial activity (Žirgulevičiūtė et al., 2015).
- A study by Tumosienė et al. (2019) focused on synthesizing novel derivatives of a related compound and testing their antioxidant activity, finding some compounds with potent antioxidant properties (Tumosienė et al., 2019).
Nootropic Agents and Anticancer Activity
- Valenta et al. (1994) explored the synthesis of certain 2-oxopyrrolidines and related compounds for potential nootropic activity, highlighting the versatility of these compounds in medical research (Valenta et al., 1994).
- Kairytė et al. (2022) synthesized 5-oxopyrrolidine derivatives for evaluating their anticancer and antimicrobial activities, indicating promising results against certain cancer cells and multidrug-resistant bacteria (Kairytė et al., 2022).
Molecular Complexation and Structural Studies
- Zimmerman et al. (1991) conducted studies on the complexation of nucleotide bases using molecular tweezers with active site carboxylic acids, contributing to our understanding of molecular interactions (Zimmerman et al., 1991).
- Devi et al. (2020) investigated the spectroscopic properties of a compound structurally similar to 1-(2,4-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, providing insights into its quantum mechanical properties and potential applications (Devi et al., 2020).
Mechanism of Action
Target of Action
The specific target of 1-(2,4-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is currently unknown . Similar compounds such as 2,4-dichlorophenoxyacetic acid (2,4-d) are known to act as synthetic plant hormones . They are used in many crops to control broadleaf weeds .
Mode of Action
It’s worth noting that compounds with similar structures, like 2,4-d, act by causing uncontrolled growth in broadleaf weeds, while most grasses remain relatively unaffected .
Biochemical Pathways
Related compounds like 2,4-d are known to affect the normal growth pathways of plants, leading to uncontrolled growth and eventual death of the plant .
Pharmacokinetics
Similar compounds like 2,4-d are known to be highly water-soluble, which can influence their bioavailability and environmental distribution .
Result of Action
Similar compounds like 2,4-d are known to cause uncontrolled growth in broadleaf weeds, leading to their eventual death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the pH, temperature, and presence of other chemicals can affect its stability and activity .
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO3/c12-7-1-2-9(8(13)4-7)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCPCJNONCMHLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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